
1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- is a macrocyclic compound that belongs to the class of heteroditopic macrocycles These compounds are characterized by their ability to form stable complexes with metal ions due to the presence of multiple donor atoms, such as nitrogen and sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- typically involves the cyclization of linear precursors containing nitrogen and sulfur donor atoms. One common method involves the reaction of a diamine with a dithiol in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of intermediate thiolates, which then undergo cyclization to form the macrocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the macrocyclic ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atoms can be reduced to form secondary or tertiary amines.
Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Brominated or nitrated derivatives of the phenylmethyl group.
科学的研究の応用
1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of new materials with unique properties, such as catalysts and sensors.
作用機序
The mechanism of action of 1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- involves its ability to form stable complexes with metal ions through coordination with the nitrogen and sulfur donor atoms. These complexes can interact with various molecular targets and pathways, depending on the specific metal ion and the nature of the complex. For example, in biological systems, the compound may act as a chelating agent, sequestering metal ions and preventing their participation in harmful reactions.
類似化合物との比較
Similar Compounds
- 1,7-Dithia-4,11-diazacyclotetradecane
- 1,4,8,11-Tetraazacyclotetradecane
- 2,5-Dioxa-8,11,14-triaza-1,6(1,2)-dibenzenacyclopentadecaphane
Uniqueness
1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which enhances its chemical properties and potential applications. The combination of nitrogen and sulfur donor atoms in the macrocyclic ring allows for the formation of stable metal complexes, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
180965-94-0 |
|---|---|
分子式 |
C19H32N2S2 |
分子量 |
352.6 g/mol |
IUPAC名 |
5-benzyl-1,9-dithia-5,13-diazacyclohexadecane |
InChI |
InChI=1S/C19H32N2S2/c1-2-8-19(9-3-1)18-21-12-6-16-22-14-4-10-20-11-5-15-23-17-7-13-21/h1-3,8-9,20H,4-7,10-18H2 |
InChIキー |
XGUWPSJOAVNBET-UHFFFAOYSA-N |
正規SMILES |
C1CNCCCSCCCN(CCCSC1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine](/img/structure/B14258328.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)
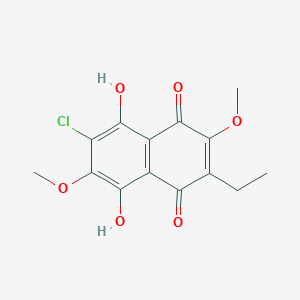
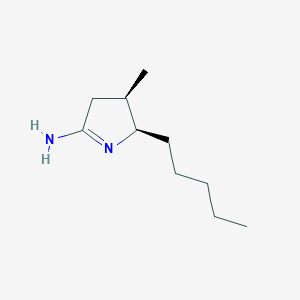
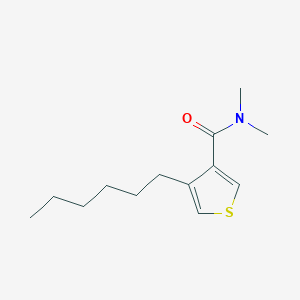

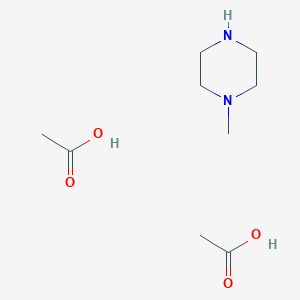
![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid](/img/structure/B14258370.png)


![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)

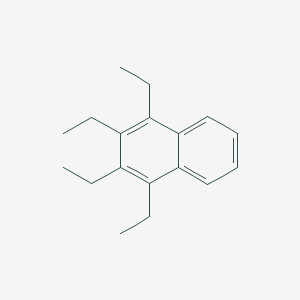
![1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane](/img/structure/B14258411.png)
